Cas no 218275-70-8 (L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI))

L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI) structure
218275-70-8 structure
Product Name:L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI)
CAS-nummer:218275-70-8
MF:C31H50N6O12
MW:698.76170873642
CID:281218
PubChem ID:481421
Update Time:2025-04-19

L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI)
    • 2-{[1-(2-{2-[2-(2-Acetylamino-3-carboxy-propionylamino)-3-carboxy-propionylamino]-3-methyl-pentanoylamino}-3-methyl-butyryl)-pyrrolidine-2-carbonyl]-amino}-pentanoic acid
    • Ac-D-D-I-V-P-Nva-OH
    • (S)-3-((S)-2-Acetylamino-3-carboxy-propionylamino)-N-((1S,2S)-1-{(S)-1-[2-((S)-1-carboxy-ethylcarbamoyl)-pyrrolidine-1-carbonyl]-2-methyl-propylcarbamoyl}-2-methyl-butyl)-succinamic acid
    • CHEMBL72695
    • BDBM3879
    • Acetyl-Asp-Asp-Ile-Val-Pro-Norvaline-OH
    • L-norvaline, N-acetyl-L-alpha-aspartyl-L-alpha-aspartyl-L-isoleucyl-L-valyl-L-prolyl-
    • (2S)-2-{[(2S)-1-[(2S)-2-[(2S)-2-[(3S)-3-[(3S)-3-acetamido-3-formamidopropanoic acid]-3-formamidopropanoic acid]-3-methylpentanamido]-3-methylbutanoyl]pyrrolidin-2-yl]formamido}pentanoic acid
    • L-Norvaline, N-acetyl-L-alpha-aspartyl-L-alpha-aspartyl-L-isoleucyl-L-valyl-L-prolyl- (9CI)
    • N-[{1-[N-(2-{[3-Carboxy-2-({3-carboxy-1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)-1-hydroxypropylidene]amino}-1-hydroxy-3-methylpentylidene)valyl]pyrrolidin-2-yl}(hydroxy)methylidene]norvaline
    • (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-hydroxy-4-oxo-butanoyl]amino]-4-hydroxy-4-oxo-butanoyl]amino]-3-methyl-pentanoyl]amino]-3-methyl-butanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
    • BDBM50071984
    • DTXSID60944431
    • Azapeptide-based compound 20
    • 218275-70-8
    • Inchi: 1S/C31H50N6O12/c1-7-10-18(31(48)49)33-28(45)21-11-9-12-37(21)30(47)24(15(3)4)35-29(46)25(16(5)8-2)36-27(44)20(14-23(41)42)34-26(43)19(13-22(39)40)32-17(6)38/h15-16,18-21,24-25H,7-14H2,1-6H3,(H,32,38)(H,33,45)(H,34,43)(H,35,46)(H,36,44)(H,39,40)(H,41,42)(H,48,49)/t16-,18-,19-,20-,21-,24-,25-/m0/s1
    • InChI-sleutel: NELACTXYCHECFZ-DZQZDKHXSA-N
    • LACHT: O=C([C@H](C(C)C)NC([C@H]([C@@H](C)CC)NC([C@H](CC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(=O)O)CCC)=O

Berekende eigenschappen

  • Exacte massa: 698.3489
  • Monoisotopische massa: 698.34867105g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 20
  • Complexiteit: 1260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.7
  • Topologisch pooloppervlak: 278Ų

Experimentele eigenschappen

  • PSA: 277.71
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd